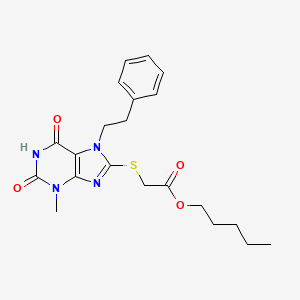
4-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indazole is a heterocyclic aromatic organic compound. This, and its derivatives, are relatively rare in nature. The indazole ring system has been detected in trace amounts in petroleum and coal tar . Indazole derivatives exhibit various biological activities including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Synthesis Analysis
The synthesis of indazole derivatives often involves the condensation of acetoacetic esters with different aromatic aldehydes in the presence of methylamine . The structure of the compounds is usually elucidated by IR, mass, and one- and two-dimensional NMR spectra .Molecular Structure Analysis
The molecular structure of indazole derivatives can be determined using various spectroscopic techniques, including IR, mass spectrometry, and NMR .Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, they can participate in reactions such as amido-imidol tautomerism .Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can vary widely depending on their specific structure. For example, the molecular weight of 4-Methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolinium is 188.288 Da .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
Thiophene derivatives are pivotal in heterocyclic synthesis, contributing to the development of various nitrogen nucleophiles, including pyrazoles, isoxazoles, and pyrimidines. These compounds are crucial in pharmaceuticals and agrochemicals, underscoring the synthetic versatility and importance of thiophene derivatives in producing biologically active molecules (Mohareb et al., 2004).
Photostabilizers for Polymers
In the context of material science, thiophene derivatives have been used as photostabilizers for polymers like poly(vinyl chloride) (PVC). These compounds enhance the durability and lifespan of PVC by mitigating photodegradation, demonstrating the utility of thiophene derivatives in improving the performance of materials exposed to UV radiation (Balakit et al., 2015).
Palladium-Catalyzed Syntheses
Palladium-catalyzed reactions involving thiophene derivatives have facilitated the synthesis of complex heterocyclic structures, such as tetrahydrofuran and oxazoline derivatives. These methods underscore the significance of transition-metal catalysis in accessing diverse heterocyclic frameworks, pivotal in drug discovery and development (Bacchi et al., 2005).
Anticancer and Binding Studies
Thiophene-2-carboxaldehyde derivatives have shown promising anticancer activities, alongside notable antibacterial and antifungal properties. Their ability to bind to carrier proteins like Human Serum Albumin (HSA) has been studied, revealing potential therapeutic applications and insights into their pharmacokinetic mechanisms (Shareef et al., 2016).
Electrophilic Attack Studies
Research into the regioselectivity of electrophilic attacks on thiophene derivatives has provided valuable information on the reactivity of these compounds, contributing to the understanding of their chemical behavior and facilitating the design of targeted synthetic strategies (Fathalla et al., 2000).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10-7-14(20-9-10)15(19)16-8-12-11-5-3-4-6-13(11)18(2)17-12/h7,9H,3-6,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCVFZCAGQPGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=NN(C3=C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2780013.png)
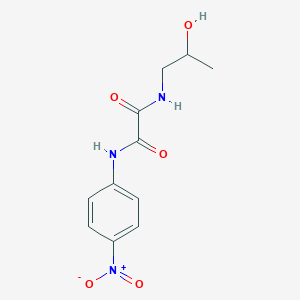
![{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine](/img/structure/B2780021.png)
![N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780022.png)
![8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride](/img/structure/B2780025.png)
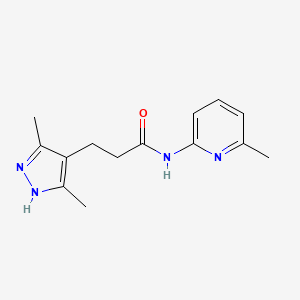

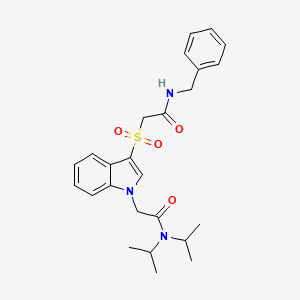
![N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2780029.png)
![(Z)-2-Cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780030.png)
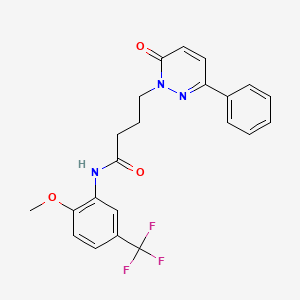
![3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2780034.png)
